

A Comprehensive Technical Guide to 9-Ethynylanthracene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **9-Ethynylanthracene**

Cat. No.: **B080870**

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Introduction

9-Ethynylanthracene, a fluorescent aromatic hydrocarbon, has emerged as a significant building block in the fields of materials science and medicinal chemistry. Its rigid, planar anthracene core, combined with the reactive terminal alkyne functionality, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of **9-ethynylanthracene**, detailing its chemical and physical properties, established synthesis protocols, characteristic reactivity, and diverse applications. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.

Core Chemical and Physical Properties

9-Ethynylanthracene is a solid at room temperature with distinct photophysical properties stemming from its extended π -conjugated system. The terminal alkyne group is a key feature, enabling a wide range of chemical transformations.

Table 1: Physicochemical Properties of **9-Ethynylanthracene**

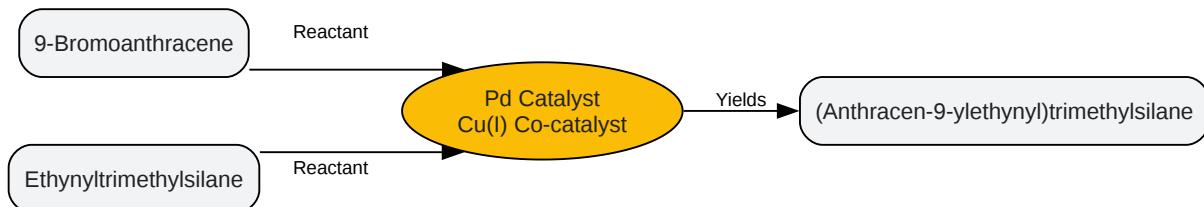
| Property | Value | Reference(s) |
|-------------------|--|---|
| CAS Number | 13752-40-4 | [1] [2] [3] |
| Molecular Formula | C ₁₆ H ₁₀ | [1] [2] [3] |
| Molecular Weight | 202.25 g/mol | [1] [2] [3] |
| Melting Point | 72.5-76 °C | [2] |
| Boiling Point | 377.7 ± 11.0 °C (Predicted) | [2] |
| Density | 1.15 ± 0.1 g/cm ³ (Predicted) | [2] |
| Appearance | Solid | |
| SMILES | C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 | [3] |

Synthesis of 9-Ethynylanthracene

The most prevalent and efficient method for synthesizing **9-ethynylanthracene** involves a two-step process: a Sonogashira coupling to introduce a protected ethynyl group, followed by a deprotection step. This strategy offers high yields and functional group tolerance.

Step 1: Sonogashira Coupling of 9-Bromoanthracene

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[\[4\]](#)[\[5\]](#) In this synthesis, 9-bromoanthracene is coupled with a protected alkyne, typically ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper(I) co-catalyst.[\[1\]](#) The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.



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Caption: Sonogashira coupling of 9-bromoanthracene.

Step 2: Deprotection to Yield **9-Ethynylanthracene**

Following the successful coupling, the TMS protecting group is removed under basic conditions to yield the final product, **9-ethynylanthracene**.^[6]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **9-ethynylanthracene**:

Part A: Synthesis of (Anthracen-9-ylethynyl)trimethylsilane^[6]

- To a solution of 9-bromoanthracene in a suitable solvent (e.g., a mixture of toluene and triethylamine), add ethynyltrimethylsilane.
- Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and copper(I) iodide.
- Heat the reaction mixture under an inert atmosphere (e.g., argon) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and perform an aqueous workup.
- Purify the crude product by column chromatography on silica gel to obtain (anthracen-9-ylethynyl)trimethylsilane.

Part B: Synthesis of **9-Ethynylanthracene**^[6]

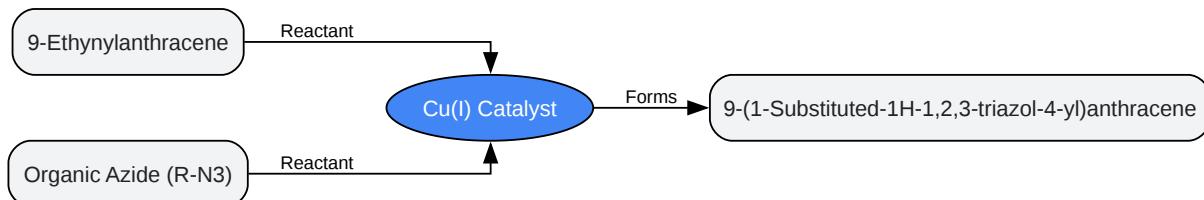
- Dissolve (anthracen-9-ylethynyl)trimethylsilane in a mixture of methanol and tetrahydrofuran.
- Add potassium carbonate and stir the mixture at room temperature overnight.
- Pour the reaction solution into a mixture of water and diethyl ether.
- Separate the organic phase, wash with water, dry over sodium sulfate, and concentrate under reduced pressure to yield **9-ethynylanthracene**.

Chemical Reactivity and Key Reactions

The ethynyl group of **9-ethynylanthracene** is the primary site of its chemical reactivity, making it a valuable synthon for a variety of organic transformations.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.^{[7][8]} The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an alkyne and an azide.^[9] **9-Ethynylanthracene** readily participates in CuAAC reactions, allowing for its conjugation to a diverse array of molecules, including biomolecules, polymers, and other fluorophores.^[6]



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Caption: CuAAC reaction of **9-ethynylanthracene**.

Sonogashira Coupling Reactions

As demonstrated in its synthesis, **9-ethynylanthracene** can also serve as the alkyne component in further Sonogashira coupling reactions. This allows for the extension of the π -conjugated system by coupling with various aryl or vinyl halides, leading to the formation of advanced materials with tailored electronic and photophysical properties.

Spectral Properties

The spectral properties of **9-ethynylanthracene** are fundamental to its applications in fluorescence-based sensing and imaging.

- **¹H NMR Spectroscopy:** The proton nuclear magnetic resonance (¹H NMR) spectrum of **9-ethynylanthracene** is characterized by signals in the aromatic region corresponding to the anthracene core and a distinct singlet for the acetylenic proton. A published ¹H NMR spectrum in CDCl₃ shows multiplets for the aromatic protons between δ 7.50 and 8.56 ppm. [\[6\]](#)
- **¹³C NMR Spectroscopy:** The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
- **UV-Vis Absorption and Fluorescence Spectroscopy:** **9-Ethynylanthracene** exhibits characteristic absorption and emission spectra. Anthracene-based compounds are known for their strong fluorescence. The absorption and emission maxima can be influenced by the solvent and the presence of substituents. For instance, push-pull molecules based on **9-ethynylanthracene** have been synthesized to create white light-emitting solutions. The fluorescence of related compounds like 9,10-bis(phenylethynyl)anthracene shows an excitation peak around 455 nm and an emission peak around 480 nm in cyclohexane. [\[10\]](#)

Applications in Research and Development

The unique combination of a rigid, fluorescent core and a reactive alkyne handle makes **9-ethynylanthracene** a valuable tool in several areas of research.

Materials Science

The anthracene moiety is a well-established chromophore. By incorporating **9-ethynylanthracene** into polymers and other materials, novel photophysically active systems can be developed. These materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as components in supramolecular assemblies. [\[11\]](#) For example, 9,10-bis[(triisopropylsilyl)ethynyl]anthracene has been investigated for its photophysics in nanoaggregates and thin films, showing potential for applications involving singlet fission and excimer formation. [\[12\]](#)

Drug Development and Chemical Biology

In the realm of drug discovery, the anthracene core has been explored as a scaffold for anticancer agents. [\[13\]](#)[\[14\]](#) The ability of **9-ethynylanthracene** to undergo click chemistry allows for its conjugation to targeting ligands, therapeutic payloads, or imaging agents. This

modular approach facilitates the rapid synthesis of compound libraries for high-throughput screening and the development of targeted drug delivery systems. While specific cytotoxic data for **9-ethynylanthracene** is not extensively published, related benz[a]anthracene derivatives have shown mutagenic and cytotoxic properties.[15]

Safety and Handling

While a comprehensive toxicological profile for **9-ethynylanthracene** is not readily available, general safety precautions for handling aromatic hydrocarbons and alkynes should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

9-Ethynylanthracene stands out as a versatile and powerful building block for the synthesis of advanced functional materials and complex organic molecules. Its straightforward synthesis, well-defined reactivity, and intriguing photophysical properties have solidified its importance in contemporary chemical research. As our understanding of its potential continues to grow, **9-ethynylanthracene** is poised to play an increasingly significant role in the development of novel technologies in materials science, drug discovery, and beyond.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 9-Ethynylanthracene: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080870#9-ethynylanthracene-cas-number-and-chemical-properties>]

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